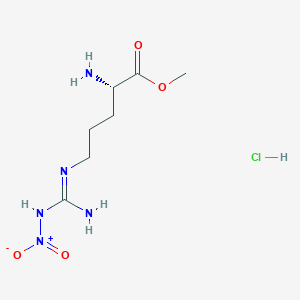

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

Descripción general

Descripción

L-NAME clorhidrato, también conocido como Nω-Nitro-L-arginina metil éster clorhidrato, es un inhibidor ampliamente utilizado de la óxido nítrico sintasa (NOS). Es un compuesto que penetra en las células e inhibe la producción de óxido nítrico (NO) uniéndose al sitio activo de las enzimas NOS. Este compuesto tiene aplicaciones significativas en la investigación científica, particularmente en los campos de los estudios cardiovasculares y neurobiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El L-NAME clorhidrato se sintetiza mediante la nitración del éster metílico de L-arginina. El proceso implica los siguientes pasos:

Nitración: El éster metílico de L-arginina se trata con un agente de nitración como el ácido nítrico o una sal de nitrato en presencia de un ácido fuerte como el ácido sulfúrico.

Purificación: El producto resultante se purifica mediante cristalización o cromatografía para obtener L-NAME puro.

Formación de clorhidrato: El L-NAME purificado se hace reaccionar luego con ácido clorhídrico para formar L-NAME clorhidrato.

Métodos de producción industrial: La producción industrial de L-NAME clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para maximizar la eficiencia de los pasos de nitración y purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El L-NAME clorhidrato experimenta principalmente reacciones de hidrólisis y sustitución:

Hidrólisis: El L-NAME clorhidrato puede hidrolizarse a L-NG-nitroarginina (L-NNA) mediante esterasas celulares.

Reactivos y condiciones comunes:

Hidrólisis: Generalmente ocurre en soluciones acuosas a pH fisiológico.

Sustitución: Requiere reactivos nucleófilos y solventes apropiados como el dimetilsulfóxido (DMSO) o el metanol.

Principales productos:

Producto de hidrólisis: L-NG-nitroarginina (L-NNA).

Productos de sustitución: Diferentes derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

L-NAME clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Investigación cardiovascular: Utilizado para estudiar el papel del óxido nítrico en la regulación de la presión arterial y la reactividad vascular.

Neurobiología: Employed to investigate the effects of nitric oxide on neuronal signaling and neuroprotection.

Inmunología: Utilizado para explorar el papel del óxido nítrico en las respuestas inmunitarias y la inflamación.

Farmacología: Sirve como una herramienta para evaluar la eficacia de nuevos medicamentos que se dirigen a la vía del óxido nítrico.

Mecanismo De Acción

El L-NAME clorhidrato ejerce sus efectos inhibiendo las enzimas de la óxido nítrico sintasa (NOS). Compite con la L-arginina, el sustrato natural de la NOS, por la unión al sitio activo de la enzima. Esta inhibición reduce la producción de óxido nítrico (NO), una molécula de señalización clave involucrada en varios procesos fisiológicos. La inhibición de la NOS por el L-NAME clorhidrato afecta a los objetivos moleculares y las vías relacionadas con la vasodilatación, la neurotransmisión y las respuestas inmunitarias .

Comparación Con Compuestos Similares

El L-NAME clorhidrato se compara con otros inhibidores de la NOS como:

L-NG-nitroarginina (L-NNA): Un producto de hidrólisis de L-NAME con propiedades inhibitorias similares.

L-NG-monometilarginina (L-NMMA): Otro inhibidor de la NOS con un mecanismo de acción diferente.

Aminoguanidina: Un inhibidor selectivo de la NOS inducible (iNOS) con selectividad y potencia distintas.

Singularidad: El L-NAME clorhidrato es único debido a su capacidad de penetrar en las células y su capacidad para inhibir las tres isoformas de la NOS (neuronal, endotelial e inducible). Esta inhibición de amplio espectro lo convierte en una herramienta valiosa en estudios de investigación que investigan el papel del óxido nítrico en varios sistemas biológicos .

Actividad Biológica

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride, commonly referred to as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). This compound has garnered attention in pharmacological research due to its implications in various biological processes and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-NAME, including its mechanisms of action, effects on nitric oxide production, and relevant case studies.

L-NAME acts primarily as a competitive inhibitor of NOS, which is responsible for the conversion of L-arginine to nitric oxide (NO) and citrulline. By inhibiting this enzyme, L-NAME effectively reduces the levels of NO, a critical signaling molecule involved in numerous physiological processes including vasodilation, neurotransmission, and immune response.

- Inhibition Profile : L-NAME exhibits varying inhibitory potency across different NOS isoforms:

Biological Effects

The inhibition of NO production by L-NAME has several downstream effects on biological systems:

- Vascular Effects : By reducing NO levels, L-NAME can lead to increased vascular resistance and blood pressure. Studies have shown that administration of L-NAME in animal models results in significant hypertension due to impaired vasodilation .

- Inflammatory Response : L-NAME has been shown to modulate inflammatory responses by affecting macrophage activity. For instance, in LPS-stimulated RAW 264.7 macrophages, L-NAME inhibited NO production and reduced pro-inflammatory cytokine levels such as TNF-α and IL-6 . This suggests that L-NAME may have potential applications in managing inflammatory diseases.

- Neuroprotective Effects : In neuropharmacological studies, L-NAME has demonstrated protective effects against neuronal damage induced by excessive NO production. It has been implicated in reducing oxidative stress and subsequent neuronal injury in various models .

Case Studies

Several studies illustrate the biological activity of L-NAME in different contexts:

- Study on Vascular Injury : A rodent study examined the effects of L-NAME on vascular injury induced by phosphodiesterase inhibitors. The results indicated that co-administration of L-NAME significantly reduced markers of vascular injury compared to controls, highlighting its protective role against NO-mediated damage .

- Inflammation Models : In a study assessing the impact of L-NAME on inflammatory markers in ischemia/reperfusion injury models, pre-treatment with L-NAME resulted in decreased myeloperoxidase (MPO) activity and reduced neutrophil infiltration into damaged tissues . This underscores its potential utility in therapeutic strategies aimed at mitigating inflammation.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199292 | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51298-62-5 | |

| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51298-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-NAME Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-NAME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-NAME hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS) [, , , , , , ]. It binds to the enzyme, preventing the conversion of L-arginine to nitric oxide (NO) [, , , , , , ]. This inhibition leads to reduced NO bioavailability, which has significant effects on various physiological processes, particularly in the cardiovascular system [, , , , , , ]. For example, L-NAME administration can induce hypertension in animal models by reducing vasodilation normally mediated by NO [, , , ].

A: L-NAME hydrochloride is a valuable tool for researchers to investigate the roles of NO in various biological processes. By inhibiting NO production, L-NAME hydrochloride allows scientists to observe the consequences of NO deficiency in different experimental settings [, , , , , , ]. This helps elucidate the physiological and pathological roles of NO in areas such as vascular tone regulation, inflammation, and cell signaling.

A: The research demonstrates that manipulating NO levels can have contrasting effects depending on the specific physiological context. For instance, in L-NAME-induced hypertension, restoring NO levels through interventions like treatment with the guanylyl cyclase activator BAY 41-2272 [] or the ACE inhibitor TOP [] can improve vascular relaxation and lower blood pressure. This highlights NO's protective role in cardiovascular health.

A: While a powerful tool, L-NAME hydrochloride has limitations. Its non-selective inhibition of NOS isoforms can make it challenging to isolate the specific roles of each isoform in a given process []. Additionally, prolonged use of L-NAME hydrochloride can lead to the development of tolerance, potentially affecting the long-term validity of experimental models []. Researchers should be aware of these limitations and consider them when designing experiments and interpreting results.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.